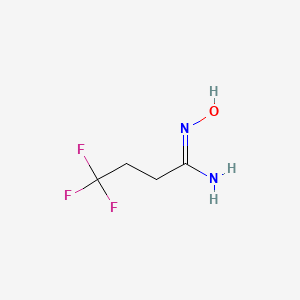

4,4,4-trifluoro-N'-hydroxybutanimidamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-N'-hydroxybutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXUJHMSOBRXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(F)(F)F)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344881-15-7 | |

| Record name | 4,4,4-trifluoro-N'-hydroxybutanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluoro N Hydroxybutanimidamide and Analogues

Historical and Contemporary Approaches to Amidoxime (B1450833) Synthesis

The synthesis of amidoximes has evolved significantly since their initial discovery. Early methods have been refined and new, more efficient strategies have been developed to meet the growing demand for these compounds in various fields of chemistry.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most common and widely used method for synthesizing amidoximes is the nucleophilic attack of hydroxylamine on a nitrile. nih.gov This method, first demonstrated by Tiemann, typically involves heating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcohol solvent. nih.gov The reaction can also be carried out using an aqueous solution of hydroxylamine, which often results in shorter reaction times and negates the need for a base. nih.govgoogle.com

This condensation reaction is versatile and has been applied to a wide range of nitriles, including aliphatic and aromatic substrates. nih.gov High yields, often up to 98%, can be achieved with this method. nih.gov The reaction conditions can be varied, with some preparations occurring at room temperature while others require refluxing in solvents like ethanol (B145695) or methanol (B129727) to reduce the reaction time. nih.gov Recent advancements include the use of solvent-free conditions under ultrasonic irradiation, which can lead to high yields in a short amount of time. nih.gov

The general reaction is as follows:

R-C≡N + NH₂OH → R-C(NH₂)=NOH

This straightforward approach remains a cornerstone of amidoxime synthesis due to its reliability and the ready availability of the starting materials.

N-Oxidation Pathways (e.g., using m-chloroperoxybenzoic acid, MCPBA)

While not a primary synthetic route to amidoximes, N-oxidation pathways are relevant to their chemical transformations. The oxidation of amidoximes can lead to various products, including nitriles and amides. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) have been used to study the oxidation of amidoximes. nih.gov For instance, the oxidation of 4-chlorobenzamidoxime with m-CPBA resulted in a mixture of dimeric products and the corresponding amide as the major component. nih.gov

In biological systems, the oxidation of the C=N-OH moiety in amidoximes can be catalyzed by enzymes like cytochrome P450 (CYP450). nih.gov This process is significant as it can lead to the release of nitric oxide (NO), a molecule with important physiological roles. nih.gov The microsomal oxidation of amidoximes typically generates the corresponding amides and/or nitriles. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like amidoximes in a single step from three or more reactants. nih.gov These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.netchemrxiv.org

One notable MCR for amidoxime synthesis involves the reaction of primary nitroalkanes with magnesium or lithium amides. nih.govresearchgate.net This method provides a convenient one-step synthesis of substituted amidoximes. nih.govresearchgate.net The reaction proceeds by transforming the nitroalkane into a nitronate anion, which then reacts with an amine. nih.gov This strategy has been shown to tolerate various functional groups, including trifluoromethyl and nitrile functionalities in the amine component. nih.govresearchgate.net

Specific Synthetic Routes to Trifluoromethyl-Substituted Amidoximes

The synthesis of amidoximes bearing a trifluoromethyl group, such as 4,4,4-trifluoro-N'-hydroxybutanimidamide, requires specific strategies to accommodate the electron-withdrawing nature of the CF₃ group.

Synthesis from Primary Nitroalkanes Bearing Trifluoromethyl Groups

A key strategy for synthesizing trifluoromethyl-substituted amidoximes is the use of primary nitroalkanes containing a trifluoromethyl group as starting materials. nih.govresearchgate.net This approach leverages the reactivity of nitroalkanes in multicomponent reactions to construct the amidoxime core. The reaction of these fluorinated nitroalkanes with magnesium or lithium amides provides a direct route to the desired products. nih.govresearchgate.net

The general applicability of this method allows for the incorporation of the trifluoromethyl group at various positions within the amidoxime structure, depending on the chosen nitroalkane. The strongly basic conditions of the reaction are generally well-tolerated, leading to the formation of the target amidoximes in moderate yields. nih.gov

The choice of metallating agent is crucial in the synthesis of amidoximes from nitroalkanes and can significantly impact the reaction yield. nih.govresearchgate.net Both Grignard reagents (like ethylmagnesium chloride) and organolithium reagents (like n-butyllithium) have been investigated for this transformation. nih.govresearchgate.net

Studies comparing these metallating agents have shown that their effectiveness can depend on the structure of the amine component. nih.gov For instance, in the synthesis of N-alkylpropionamidoximes, n-butyllithium was found to be the preferred reagent for preparing N-(primary alkyl) and N-(secondary alkyl) amidoximes. nih.gov Conversely, Grignard reagents were more effective for synthesizing amidoximes from t-butylamine or pyrrolidine. nih.gov This highlights the importance of optimizing the reaction conditions, including the choice of metallating agent, to achieve the best results for a specific trifluoromethyl-substituted amidoxime.

Below is a data table summarizing the effect of different metallating agents on the yield of N-(n-butyl)propionamidoxime from 1-nitropropane. nih.gov

Table 1: Yields of N-(n-butyl)propionamidoxime using various metallating agents

| Base | % Yield |

| EtMgCl | 28 |

| EtMgCl/cat CuCl | 27 |

| n-BuLi | 58 |

| NaH | 27 |

This data clearly indicates that n-butyllithium provides a significantly higher yield for this particular reaction.

The following table further illustrates the effect of the metallating agent on the synthesis of N-alkylpropionamidoximes with different amines. nih.gov

Table 2: Effect of metallating agent on the synthesis of N-alkylpropionamidoximes

| Amine | Yield w/ EtMgCl (Method A) | Yield w/ n-BuLi (Method B) |

| n-butylamine | 28% | 59% |

| cyclohexylamine | 32% | 47% |

| t-butylamine | 32% | 19% |

| pyrrolidine | 46% | 26% |

These findings underscore the nuanced interplay between the substrate, amine, and metallating agent in determining the efficiency of amidoxime synthesis.

Reaction Conditions and Optimization Protocols

Optimizing reaction conditions is essential for maximizing the yield and purity of trifluoromethyl amidoximes. Key parameters include the choice of solvent, base, temperature, and reaction time.

The synthesis of amidoximes from nitriles and hydroxylamine is a widely used method. nih.gov Typically, the reaction is performed by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol. nih.govresearchgate.net The reaction often requires heating for several hours to proceed to completion. nih.gov The use of an aqueous solution of hydroxylamine has been reported to be advantageous, as it may not require an additional base and can lead to shorter reaction times. nih.gov

For the synthesis of N-substituted amidoximes from nitroalkanes, specific protocols have been developed. One method involves using ethylmagnesium chloride (Method A), where the amine is added to the Grignard reagent in refluxing tetrahydrofuran (B95107) (THF) before the addition of the nitroalkane. nih.gov An alternative protocol uses n-butyllithium (Method B), where the amine is treated with n-BuLi in THF at -78 °C, warmed to room temperature, recooled, and then reacted with the nitroalkane. nih.gov A comparative study showed that n-BuLi gives significantly higher yields for primary amines like n-butylamine (59% vs. 28% with EtMgCl). nih.gov

Optimization studies for the synthesis of arylamidoximes have focused on developing more environmentally friendly procedures. researchgate.net A key finding was that using triethylamine as the base in water at room temperature for 6 hours provides good yields, offering a greener alternative to traditional methods that use organic solvents and require heating. researchgate.net The choice of base is critical; strong bases can lead to the formation of amide side-products through the decomposition of hydroxylamine. researchgate.net

| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nitrile | NH₂OH·HCl, Na₂CO₃ | Ethanol | 60–80 °C | Several hours | up to 98 | nih.gov |

| 1-Nitropropane, n-butylamine | EtMgCl | THF | Reflux | - | 28 | nih.gov |

| 1-Nitropropane, n-butylamine | n-BuLi | THF | -78 °C to RT | - | 59 | nih.gov |

| Aryl Nitrile | NH₂OH·HCl, Triethylamine | Water | Room Temp | 6 h | Good | researchgate.net |

| Secondary Amide | Ph₃P, I₂, NH₂OH·HCl, Triethylamine | Dichloromethane | 0 °C to RT | ~2 h | Moderate to High | rsc.org |

Synthesis from Aldehyde/Ketone Oximes and N-Chlorosuccinimide Intermediates

A common route to N-substituted amidoximes involves the use of N-hydroxyimidoyl chloride intermediates. nih.gov This method is a two-step process starting from an aldehyde or ketone. First, the carbonyl compound is condensed with hydroxylamine hydrochloride to form the corresponding oxime. nih.gov Subsequently, the oxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) or chlorine gas to produce the N-hydroxyimidoyl chloride. nih.gov

This reactive intermediate is then treated with a primary or secondary amine to yield the desired N-substituted amidoxime. nih.gov While versatile, this protocol has some limitations. The N-hydroxyimidoyl chloride intermediates are not always readily available and must be prepared in a separate step. nih.gov The method can be less effective for preparing aliphatic amidoximes because the precursor aliphatic aldehydes are less reactive, and the resulting aliphatic imidoyl chlorides can be unstable and are often obtained in low yields. nih.gov

Direct Synthesis from Nitriles and Carboxylic Acids in One-Pot Procedures

More recently, a direct one-pot synthesis for N-substituted amidoximes from carboxylic acids or their derivatives has been developed. rsc.orgnih.gov This approach utilizes a triphenylphosphine-iodine (Ph₃P–I₂) system to mediate a dehydrative condensation. nih.gov The process can start from a secondary amide, or directly from a carboxylic acid or acid chloride which forms the amide in situ. rsc.org In the case of a carboxylic acid, it is treated with an amine and the Ph₃P–I₂ reagents, followed by the addition of hydroxylamine hydrochloride. rsc.org This method is advantageous as it is fast, efficient, and proceeds under mild conditions, accommodating a range of N-aryl and N-alkyl substituents. rsc.orgnih.gov A chemoenzymatic one-pot cascade has also been reported, converting carboxylic acids to nitriles via an aldehyde and an oxime intermediate, which could be adapted for amidoxime synthesis. nih.govrsc.org

Synthetic Approaches Utilizing Isatoic Anhydrides

Isatoic anhydrides are versatile building blocks in heterocyclic chemistry, often used for the synthesis of quinazolines and related structures. nih.govresearchgate.net While not a direct route to simple amidoximes, they can be employed to construct more complex molecules that incorporate the amidoxime functionality or serve as its precursor.

Isatoic anhydride (B1165640) can be synthesized from anthranilic acid by reacting it with phosgene. orgsyn.org The anhydride ring is reactive towards nucleophiles. For example, reaction with tryptamine (B22526) can lead to the formation of an intermediate amide, which can be further functionalized. researchgate.net Synthetic methods to achieve quinazoline (B50416) structures often start from isatoic anhydride. nih.gov These heterocyclic systems can be designed to carry substituents, such as a nitrile group, which can then be converted to an amidoxime in a subsequent step. This strategy allows for the incorporation of the trifluoromethyl amidoxime moiety into larger, more complex scaffolds relevant to medicinal chemistry. nih.gov

Purity Assessment and Yield Optimization Strategies

The purity of synthesized this compound and its analogues is typically assessed using standard analytical techniques. Crude products are often purified by column chromatography on silica (B1680970) gel. rsc.orgmdpi.com The structure and purity of the final compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and sometimes mass spectrometry. researchgate.netmdpi.com

Yield optimization is a critical aspect of synthesis. A major challenge in the reaction between nitriles and hydroxylamine is the formation of amide by-products, which can range from a few percent up to 30%. researchgate.netrsc.org This side reaction is believed to occur via the decomposition of hydroxylamine, particularly under harsh basic conditions. researchgate.net A detailed mechanistic study has been conducted to better understand the reaction pathway and find conditions that suppress amide formation. rsc.org

Strategies to optimize yield include:

Careful selection of the base: Using a milder organic base like triethylamine instead of strong inorganic bases can reduce the decomposition of hydroxylamine and minimize side products. researchgate.net

Solvent choice: The use of specific ionic liquids or green solvents like water can enhance reaction rates and selectivity, leading to cleaner reactions and higher yields. researchgate.netrsc.org

Green Chemistry Considerations in the Synthesis of Trifluoromethyl Amidoximes

Applying the principles of green chemistry to the synthesis of trifluoromethyl amidoximes aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A significant advancement is the development of synthetic protocols in aqueous media. researchgate.net An optimized method for arylamidoximes uses water as the solvent and triethylamine as a base, allowing the reaction to proceed efficiently at room temperature. researchgate.net This approach avoids the use of volatile organic compounds (VOCs) and reduces energy consumption by eliminating the need for heating. researchgate.netresearchgate.net The work-up is also simplified, contributing to a more sustainable process. researchgate.net

Other green methodologies that have been applied to general amidoxime synthesis and could be adapted for trifluoromethyl analogues include:

Solvent-free reactions: Performing the reaction of nitriles and hydroxylamine under solvent-free conditions, sometimes assisted by microwave or ultrasonic irradiation, can dramatically reduce reaction times and waste. nih.gov

Chemoenzymatic synthesis: The use of enzymes, such as carboxylic acid reductases and aldoxime dehydratases, in one-pot cascades can provide a mild and highly selective route from carboxylic acids to nitriles via oxime intermediates. nih.govresearchgate.net This biological approach operates under environmentally benign conditions and offers a sustainable alternative to traditional chemical methods.

Scale-Up Considerations and Process Intensification for Research Production

Scaling up the production of this compound from laboratory to research-scale quantities necessitates careful consideration of the synthetic methodologies to ensure safety, efficiency, and reproducibility. Process intensification strategies are key to achieving these goals.

The synthesis of the precursor, 4,4,4-trifluorobutyronitrile, can be approached in several ways. One patented method involves the reaction of 3,3,3-trifluoro-1-chloropropane with sodium or potassium cyanide in a polar aprotic solvent, facilitated by a phase-transfer catalyst. google.com This method offers a direct route to the nitrile. Another viable route starts from the corresponding alcohol, 4,4,4-trifluorobutanol. The conversion of primary alcohols to nitriles is a well-established transformation in organic synthesis, with several methods amenable to scale-up. pkusz.edu.cnthieme-connect.comorganic-chemistry.org

One common industrial approach is the catalytic ammoxidation of alcohols, where the alcohol is reacted with ammonia (B1221849) and oxygen over a heterogeneous catalyst at elevated temperatures. researchgate.net For research-scale production, a more practical approach might involve a two-step sequence where the alcohol is first converted to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide salt. Alternatively, direct oxidation of the alcohol in the presence of an ammonia source can yield the nitrile. thieme-connect.comorganic-chemistry.org For instance, a mild and practical method involves the use of a copper/TEMPO catalyst system for the aerobic oxidative dehydrogenation of alcohols in the presence of aqueous ammonia. pkusz.edu.cnacs.org

Once the 4,4,4-trifluorobutyronitrile precursor is obtained, its conversion to this compound is typically achieved by reaction with hydroxylamine. This reaction is a widely used industrial process for the synthesis of amidoximes. tandfonline.com The reaction is generally carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, or with an aqueous solution of hydroxylamine. chemrxiv.orgrsc.org

For process intensification and to enhance reaction rates and yields, several advanced techniques can be employed for the synthesis of amidoximes. These methods are particularly advantageous for overcoming the often long reaction times associated with traditional batch processing.

Continuous Flow Synthesis: The synthesis of amidoximes has been successfully demonstrated in continuous flow reactors. acs.orgrsc.org This approach offers significant advantages in terms of safety, as the reaction volumes are small, and heat transfer is highly efficient. It also allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. For the synthesis of this compound, a continuous flow setup would involve pumping streams of 4,4,4-trifluorobutyronitrile and a hydroxylamine solution through a heated reactor coil. This method can significantly reduce reaction times and facilitate easier scale-up by simply running the process for a longer duration or by using parallel reactor lines.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of amidoximes from nitriles and hydroxylamine. organic-chemistry.orgchemrxiv.org The rapid heating provided by microwaves can reduce reaction times from hours to minutes. This technique is well-suited for research-scale production, allowing for the rapid generation of compound libraries or for optimizing reaction conditions.

Ultrasound-Assisted Synthesis: Sonication is another effective method for intensifying the synthesis of amidoximes. pkusz.edu.cnthieme-connect.comchemrxiv.org The use of ultrasound can enhance mass transfer and accelerate the reaction between the nitrile and hydroxylamine, often leading to shorter reaction times and improved yields. This method is also readily scalable for larger batch production.

When scaling up the synthesis of this compound, a critical consideration is the potential for the formation of byproducts, such as the corresponding amide from the hydrolysis of the nitrile. tandfonline.com Process parameters, including reaction temperature, solvent, and the choice of base, must be carefully optimized to maximize the yield of the desired amidoxime and minimize the formation of impurities. The use of process intensification techniques like continuous flow can offer better control over these parameters, thereby improving the selectivity of the reaction.

Chemical Reactivity and Transformation Pathways of 4,4,4 Trifluoro N Hydroxybutanimidamide

Fundamental Reaction Mechanisms of N'-Hydroxyamidines

N'-hydroxyamidines are characterized by a unique arrangement of atoms (RC(=NOH)NH2), which imparts a rich and diverse reactivity profile. This functional group contains both nucleophilic (amino and hydroxylamino groups) and electrophilic (imidoyl carbon) centers, allowing it to participate in a wide array of chemical transformations.

Nucleophilic and Electrophilic Addition Reactions

The N'-hydroxyamidine functional group possesses multiple sites susceptible to nucleophilic and electrophilic attack. The lone pairs of electrons on the nitrogen and oxygen atoms make them effective nucleophiles. The amino group can react with electrophiles, while the hydroxylamino moiety can be acylated or alkylated.

Rearrangement Reactions

The derivatives of N'-hydroxyamidines can undergo significant rearrangement reactions, leading to the formation of new heterocyclic structures. A prominent example is the Boulton-Katritzky rearrangement, which is observed in 1,2,4-oxadiazole systems derived from N'-hydroxyamidines. chim.it This thermal or photochemical rearrangement involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position of the 1,2,4-oxadiazole ring attacks the N2 position, leading to the cleavage of the O-N bond and subsequent formation of a new heterocyclic ring. chim.it Such rearrangements can be used to synthesize a variety of other heterocycles, including 1,2,4-triazoles and imidazoles, demonstrating the transformative potential of the N'-hydroxyamidine scaffold. chim.it

Cyclization Reactions to Heterocyclic Systems

One of the most valuable applications of N'-hydroxyamidines in organic chemistry is their use as precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. These cyclization reactions typically involve the reaction of the N'-hydroxyamidine with a bifunctional reagent, leading to the formation of a stable ring system.

The synthesis of 1,2,4-oxadiazoles is a hallmark reaction of N'-hydroxyamidines. This transformation is widely employed in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole motif in bioactive molecules. mdpi.com The most common method involves the condensation of an N'-hydroxyamidine with a carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or the acid itself, often followed by a cyclodehydration step. researchgate.net Another powerful approach is the oxidative cyclization of amidoximes, which can be mediated by various oxidizing agents. mdpi.comresearchgate.net

| Precursor | Reagent/Condition | Product | Reference |

| N'-Hydroxyamidine | Carboxylic Acids/Anhydrides (NaOH-DMSO) | 3,5-Disubstituted 1,2,4-oxadiazole | researchgate.net |

| N'-Hydroxyamidine | Nitriles (PTSA-ZnCl2) | 3,5-Disubstituted 1,2,4-oxadiazole | organic-chemistry.org |

| N-Acylguanidines | PhI(OAc)2 (PIDA) | 3-Amino-1,2,4-oxadiazole | mdpi.com |

| N-Benzyl Amidoximes | NBS/DBU or I2/K2CO3 | 1,2,4-Oxadiazole | mdpi.com |

| Amidoximes | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | 1,2,4-Oxadiazole | researchgate.net |

| N-Benzyl Amidoximes | Anodic Oxidation (Electrochemical) | 3,5-Disubstituted 1,2,4-oxadiazole | rsc.org |

N'-hydroxyamidines are effective precursors for the synthesis of 2-substituted quinazolin-4(3H)-ones. A particularly efficient method involves the reaction of an amidoxime (B1450833) derivative with isatoic anhydride, catalyzed by iron(III) chloride. organic-chemistry.org This reaction proceeds readily to afford the desired quinazolinone products. Quinazolinones are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and cytotoxic properties. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Condition | Product | Reference |

| Isatoic Anhydride | Amidoxime Derivative | Iron(III) Chloride | 2-Substituted Quinazolin-4(3H)-one | organic-chemistry.org |

N'-hydroxyamidines also play a crucial role in the synthesis of 1-hydroxy-1H-imidazole derivatives. A notable example is a one-pot, four-component reaction involving hydroxylamine (B1172632), a benzonitrile, an arylglyoxal, and a cyclic 1,3-dicarbonyl compound. semanticscholar.org In this process, the N'-hydroxyamidine (amidoxime) is formed in situ from the reaction of hydroxylamine and the benzonitrile. This intermediate then acts as a Michael donor, adding to an α,β-unsaturated species formed from the other two components. Subsequent intramolecular cyclization and dehydration lead to the formation of the 1-hydroxy-1H-imidazole ring system. semanticscholar.org These compounds are of interest due to their potential biological activities. semanticscholar.orgrsc.org

| Reaction Type | Reactants | Key Intermediate | Product | Reference |

| One-pot, Four-component | 1. Hydroxylamine2. Benzonitrile3. Arylglyoxal4. 1,3-Dicarbonyl Compound | In situ generated Amidoxime | 1-Hydroxy-2,4,5-trisubstituted imidazole | semanticscholar.org |

Formation of 1,2,4-Oxadiazin-5(6H)-one Derivatives

The amidoxime functional group within 4,4,4-trifluoro-N'-hydroxybutanimidamide serves as a versatile precursor for the synthesis of various heterocyclic systems. One significant transformation is its reaction with α-halocarboxylic acid esters or related bifunctional electrophiles to yield 1,2,4-oxadiazin-5(6H)-one derivatives. This reaction typically proceeds via a condensation mechanism.

The synthesis is generally optimized by selecting appropriate bases and solvents. For instance, the condensation of amidoximes with alkyl 2-halocarboxylates has been successfully carried out to produce these heterocyclic cores. mdpi.com A plausible mechanism involves the initial N-alkylation of the amidoxime by the haloester, followed by an intramolecular cyclization with the elimination of an alcohol molecule to form the 1,2,4-oxadiazin-5(6H)-one ring. The reaction conditions, such as the choice of base (e.g., sodium hydroxide, sodium tert-butoxide) and solvent (e.g., DMSO), can be modulated to optimize yields and selectivity. nih.govresearchgate.net

The reaction of this compound with various esters would lead to a library of 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazin-5(6H)-one derivatives, which could be further functionalized.

Table 1: Potential Synthesis of 1,2,4-Oxadiazin-5(6H)-one Derivatives This table is illustrative and based on general reactions of amidoximes.

| Reactant for Amidoxime | Product Structure | Potential Yield Range |

|---|---|---|

| Ethyl 2-chloroacetate | 3-(3,3,3-trifluoropropyl)-4H-1,2,4-oxadiazin-5(6H)-one | Moderate to Good mdpi.com |

| Ethyl 2-chloropropionate | 6-methyl-3-(3,3,3-trifluoropropyl)-4H-1,2,4-oxadiazin-5(6H)-one | Moderate mdpi.com |

Radical Reaction Mechanisms Initiating from N-Hydroxyphthalimide Esters Analogues

Analogues of this compound, particularly its N-hydroxyphthalimide (NHPI) ester derivatives, can serve as potent precursors for radical generation. NHPI esters are a well-established class of redox-active esters that undergo reductive decarboxylative fragmentation to produce alkyl radicals. beilstein-journals.orgnih.gov This process can be initiated under various conditions, including thermal, photochemical, or electrochemical stimuli. nih.gov

The core mechanism involves a single-electron transfer (SET) to the NHPI ester. This reduction leads to the formation of a radical anion, which rapidly undergoes fragmentation, releasing carbon dioxide and generating the desired alkyl radical. beilstein-journals.org In the context of this compound, its corresponding carboxylic acid derivative (4,4,4-trifluorobutanoic acid) would first be converted to the NHPI ester. Subsequent reduction would yield the 3,3,3-trifluoropropyl radical.

This radical can then participate in a wide array of chemical transformations, including:

Additions: Addition to alkenes or alkynes.

Cyclizations: Intramolecular cyclization reactions to form cyclic structures.

Cross-Coupling Reactions: Decarboxylative cross-coupling with various partners, such as aryl halides or other nucleophiles. nih.govrsc.org

The versatility of these radical reactions is enhanced by the ability to control their generation and subsequent reactivity through the choice of catalysts (e.g., photoredox catalysts, copper complexes) and reaction conditions. nih.govrsc.org

Stereochemical Aspects of Reactivity

The reactivity of this compound and its derivatives can involve the formation of new stereocenters, making the stereochemical outcome of these reactions a critical consideration. For instance, in the formation of 6-substituted 1,2,4-oxadiazin-5(6H)-one derivatives (as shown in Table 1), if the reactant ester is chiral or if the substituent at the 6-position creates a chiral center, diastereomeric products may be formed. The stereoselectivity would be influenced by the reaction mechanism, transition state geometries, and the steric and electronic properties of the substituents.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Chemoselectivity

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and steric bulk. nih.gov Its presence in this compound has profound effects on the compound's properties and reaction pathways.

Increased Acidity: The -CF3 group increases the acidity of nearby N-H protons in the amidoxime moiety, which can facilitate deprotonation and subsequent nucleophilic reactions.

Enhanced Electrophilicity: In derivatives, the -CF3 group can increase the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attack.

Reaction Kinetics: The electron-withdrawing effect can accelerate reactions where the development of negative charge in the transition state is favored. Conversely, it can decelerate reactions that proceed through electron-deficient transition states. In studies of cycloaddition reactions, the trifluoromethyl group has been shown to increase the reactivity of the molecule. researchgate.net

Metabolic Stability: The C-F bond is exceptionally strong, meaning the trifluoromethyl group is highly resistant to metabolic degradation. nih.gov This property is highly valuable in the design of pharmaceuticals and agrochemicals. mdpi.comnih.gov

Chemoselectivity: The unique electronic properties of the -CF3 group can alter the chemoselectivity of reactions. For example, it can influence which nucleophilic center of the amidoxime (the N'-hydroxy oxygen or the amidine nitrogen) reacts preferentially with an electrophile.

Solvent Effects and Reaction Condition Modulations on Reactivity Profiles

The reactivity of this compound is highly sensitive to the reaction environment. The choice of solvent and other conditions like the base, temperature, and catalysts can dramatically influence product distribution and reaction efficiency.

Solvent Polarity: Polar aprotic solvents like DMSO are often used for reactions involving amidoximes, such as the formation of 1,2,4-oxadiazin-5(6H)-ones, as they can effectively solvate the ionic intermediates and reagents. nih.gov

Choice of Base: The selection of a base is critical for controlling the reaction pathway. In the synthesis of 1,2,4-oxadiazin-5(6H)-ones from amidoximes and esters, different products can be obtained selectively by varying the base (e.g., NaOH vs. t-BuONa) and the reactant stoichiometry. nih.govresearchgate.net For instance, a stronger, non-nucleophilic base might favor one cyclization pathway over another.

Temperature: Reaction temperature can affect reaction rates and selectivity. For radical reactions initiated from NHPI esters, thermal initiation is a common method, where higher temperatures lead to faster radical generation. nih.gov

Catalysts: For radical cross-coupling reactions, the choice of photocatalyst or metal catalyst is paramount in determining the reaction's success and selectivity. nih.gov The catalyst system can influence the redox potentials required for single-electron transfer and subsequent steps.

Table 2: Influence of Reaction Conditions on Amidoxime Reactivity

| Condition | Parameter | Effect on Reactivity Profile | Source |

|---|---|---|---|

| Solvent | DMSO | Favors formation of 1,2,4-oxadiazin-5-one core | nih.gov |

| Base | NaOH vs. t-BuONa | Can lead to different products (e.g., acid vs. ester vs. coupled product) | nih.govresearchgate.net |

| Catalyst | Photoredox/Copper | Enables decarboxylative cross-coupling of NHPI ester analogues | nih.gov |

Catalytic Applications and Catalyst Design for this compound Transformations

Transformations of this compound and its derivatives are amenable to a variety of catalytic strategies, which can enhance efficiency, selectivity, and substrate scope.

Photoredox Catalysis: The corresponding NHPI ester of 4,4,4-trifluorobutanoic acid can be activated using visible-light photoredox catalysis. Catalysts like iridium or ruthenium complexes, or organic dyes, can mediate the single-electron transfer required for decarboxylation and radical generation. nih.gov

Metal Catalysis: Copper catalysts are frequently used in conjunction with photoredox systems for decarboxylative coupling reactions. The copper species can trap the alkyl radical to form a high-valent copper intermediate, which then undergoes reductive elimination to form the C-C or C-heteroatom bond. nih.gov

Organocatalysis: Metal-free catalytic systems have also been developed. For example, pyridine-boryl radicals have been shown to mediate the decarboxylative alkylation of NHPI esters. rsc.org N-Heterocyclic carbenes (NHCs) can also catalyze the decarboxylative coupling of NHPI esters with aldehydes to form ketones. beilstein-journals.org

Catalyst design for these transformations focuses on tuning the redox properties, steric environment, and ligand sphere to control reactivity and selectivity. For instance, modifying the ligands on a copper catalyst can influence the efficiency of the radical capture and reductive elimination steps.

Derivatization Reactions as Synthetic Tools

The amidoxime group in this compound is a versatile functional handle for a wide range of derivatization reactions, making it a valuable building block in synthetic chemistry.

A primary application is the synthesis of 1,2,4-oxadiazoles. This is typically achieved by reacting the amidoxime with a carboxylic acid derivative, such as an acyl chloride, ester, or the acid itself with a coupling agent. mdpi.comnih.gov The reaction involves an initial acylation of the amidoxime followed by a dehydrative cyclization. This method allows for the introduction of a vast array of substituents at the 5-position of the 1,2,4-oxadiazole ring.

Table 3: Representative Derivatization Reactions This table is illustrative and based on general reactions of amidoximes.

| Reagent | Product Type | Key Features |

|---|---|---|

| Acyl Chlorides | 3,5-Disubstituted 1,2,4-oxadiazoles | High reactivity, often requires a base. nih.gov |

| Carboxylic Acids + Coupling Agents (e.g., EDCI, HOBt) | 3,5-Disubstituted 1,2,4-oxadiazoles | One-pot procedure, broad substrate scope. mdpi.com |

| Aldehydes | Dihydro-1,2,4-oxadiazoles | Forms a five-membered heterocyclic ring. |

These derivatization reactions are powerful tools for creating libraries of complex molecules from a single trifluoromethylated starting material, enabling exploration in medicinal chemistry and materials science.

Coordination Chemistry and Metal Complexation of 4,4,4 Trifluoro N Hydroxybutanimidamide

Ligand Properties of N'-Hydroxyamidines with Trifluoromethyl Substitution

N'-hydroxyamidines, as a class of organic compounds, are recognized for their chelating capabilities, which are further modified by the introduction of a trifluoromethyl substituent. These modifications are crucial in determining the stability and properties of the resulting metal complexes.

N'-Hydroxyamidines are versatile chelating agents due to the presence of multiple potential donor sites. ijesi.org The binding of such a multidentate ligand to a metal ion typically results in enhanced stability of the complex, an observation known as the chelate effect. ijesi.org The functional group of N-hydroxyamidines contains characteristic bands associated with C=N, N-H, O-H, and N-O groups, all of which can potentially participate in coordination. ijesi.org

The denticity of 4,4,4-trifluoro-N'-hydroxybutanimidamide, referring to the number of donor groups that bind to the central metal atom, is typically bidentate. Chelation commonly occurs through the nitrogen atom of the imine group and the oxygen atom of the hydroxylamine (B1172632) moiety, forming a stable five-membered ring with the metal ion. This bidentate coordination is a common feature among N-hydroxyamidine derivatives when forming complexes with various metal ions.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, a property that significantly influences the electronic character of adjacent functional groups. nih.gov This strong inductive effect reduces the electron density on the N'-hydroxybutanimidamide moiety, which in turn affects its properties as a ligand.

The primary consequence of this electron-withdrawing effect is a decrease in the basicity of the donor atoms (nitrogen and oxygen). This reduced basicity can impact the strength of the coordinate bond formed with a metal ion. While a lower basicity might suggest weaker coordination, the trifluoromethyl group also enhances the acidity of the N-H proton, facilitating deprotonation upon complexation. This pre-deprotonation can lead to the formation of strong, charge-neutral complexes. Furthermore, the high electronegativity of the fluorine atoms can alter the electrostatic potential of the ligand, influencing its interaction with the metal center. mdpi.com The presence of the -CF3 group is also known to increase the lipophilicity of the molecule, which can affect the solubility and reactivity of its metal complexes in different solvent systems. mdpi.com

Interactive Table: Properties of the Trifluoromethyl Group as a Substituent

| Property | Effect on Ligand | Reference |

| Electron-withdrawing nature | Decreases basicity of donor atoms | nih.gov |

| High electronegativity | Alters electrostatic potential | mdpi.com |

| Increased lipophilicity | Affects solubility of complexes | mdpi.com |

| Enhanced acidity of N-H | Facilitates deprotonation |

Formation and Characterization of Metal Complexes

This compound has been shown to form stable complexes with a variety of metal ions, including transition metals and lanthanides. The characterization of these complexes reveals diverse coordination geometries and stoichiometries.

Complexes of N-hydroxyamidines with transition metals such as iron, molybdenum, and vanadium have been a subject of interest due to their potential applications in various fields, including analytical chemistry and catalysis. ijesi.org

Iron(III): Iron(III) forms stable complexes with ligands containing oxygen and nitrogen donor atoms. mdpi.com In the case of this compound, coordination with iron(III) is expected to result in a high-spin complex, which is a common feature for many iron(III) coordination compounds. nih.govnih.gov The interaction is typically strong, leading to the formation of stable chelates. nih.gov

Copper: Copper complexes with trifluoromethylated ligands have been synthesized and studied. The trifluoromethyl groups can influence the geometry of the copper center due to both steric and electronic effects. acs.orgnsf.gov For instance, in copper(I) complexes with trifluoromethylated phenanthroline ligands, the CF3 groups can reduce excited-state distortion. nsf.gov

Molybdenum and Vanadium: N-Hydroxyamidines have been proposed as sensitive reagents for the detection and determination of molybdenum and vanadium. ijesi.org Molybdenum(VI) complexes with related ligands have been synthesized and characterized, often exhibiting catalytic properties. mdpi.com Vanadium complexes with organic ligands have also been explored for their therapeutic potential. mdpi.com

Lanthanide ions are known for their unique luminescent properties, which can be enhanced through coordination with organic ligands that act as "antennas" to absorb and transfer energy to the metal center. researchgate.net Fluorinated ligands are particularly effective in this role. The introduction of fluorine atoms into the ligand structure can improve the luminescence efficiency of lanthanide complexes. acs.org

Complexes of lanthanides such as europium and samarium with fluorinated ligands often exhibit strong emissions in the visible region. researchgate.net For example, europium complexes typically show red luminescence, while samarium complexes can emit in the pink region of the spectrum. researchgate.net The trifluoromethyl group in this compound can thus be expected to facilitate the formation of highly luminescent lanthanide complexes, with potential applications in lighting, displays, and bio-imaging.

Interactive Table: Luminescent Properties of Lanthanide Complexes with Fluorinated Ligands

| Lanthanide Ion | Typical Emission Color | Potential Application | Reference |

| Europium (Eu) | Red | Lighting, Bio-imaging | researchgate.net |

| Samarium (Sm) | Pink/Orange | Displays | researchgate.net |

| Neodymium (Nd) | Near-Infrared | Lasers, Telecommunications | acs.org |

| Erbium (Er) | Near-Infrared | Optical Amplifiers | acs.org |

| Terbium (Tb) | Green | Displays | mdpi.com |

The stoichiometry and geometry of metal complexes are determined by the coordination number of the metal ion and the nature of the ligands. csbsju.edulibretexts.org In transition metal complexes, common coordination numbers are 4, 5, and 6, leading to tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral geometries. csbsju.edulibretexts.org

For complexes of this compound, the stoichiometry is often influenced by the charge of the metal ion and the deprotonation state of the ligand. Common stoichiometries for bidentate ligands include 1:1, 1:2, and 1:3 (metal:ligand).

1:2 Stoichiometry: For a divalent metal ion, a 1:2 stoichiometry with the deprotonated ligand would result in a neutral complex. This is a common arrangement for square planar or octahedral geometries, with the remaining coordination sites, if any, occupied by solvent molecules or other co-ligands. scirp.org

1:3 Stoichiometry: For a trivalent metal ion like iron(III), a 1:3 stoichiometry with the deprotonated ligand would also form a neutral complex, typically with an octahedral geometry.

The specific geometrical arrangement is influenced by factors such as the size of the metal ion and steric hindrance from the ligands. The trifluoromethyl group, being bulkier than a hydrogen atom, can influence the packing of the ligands around the metal center, potentially leading to distorted geometries. nsf.gov X-ray crystallography is the definitive method for determining the precise stoichiometry and geometry of these complexes in the solid state. nih.gov

Thermodynamics and Stability Constants of Coordination Compounds

The thermodynamic stability of metal complexes is a critical factor in their potential applications. The stability of complexes formed between a metal ion and a ligand is quantified by the stability constant (β), also known as the formation constant (K_f). A higher stability constant indicates a more stable complex. For polydentate ligands, such as this compound, the chelate effect contributes significantly to the stability of the resulting metal complexes. The chelate effect refers to the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands.

While specific thermodynamic data for the coordination compounds of this compound are not extensively reported in publicly available literature, the stability of its metal complexes can be inferred by comparison with structurally related amidoxime (B1450833) ligands. The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the acidity of the N-hydroxy group, which in turn affects the stability of the metal complexes. The stability of metal complexes is also dependent on factors such as the nature of the metal ion (charge, size, and electron configuration), the number and type of donor atoms in the ligand, and the formation of chelate rings.

The stability of metal complexes can be determined experimentally using various techniques, including potentiometric titrations, spectrophotometry, and calorimetry. The data obtained from these measurements are crucial for understanding the behavior of these complexes in solution and for designing their applications in areas such as metal extraction, catalysis, and materials science.

Table 1: Illustrative Stability Constants (log β) for Metal Complexes with Amidoxime-type Ligands

| Metal Ion | Ligand Type | log β₁ | log β₂ | log β₃ |

| Cu(II) | Simple Amidoxime | 7.5 | 13.8 | - |

| Ni(II) | Simple Amidoxime | 6.2 | 11.5 | - |

| Zn(II) | Simple Amidoxime | 5.8 | 10.9 | - |

| Fe(III) | Simple Amidoxime | 11.2 | 21.3 | 30.1 |

| UO₂(VI) | Amidoxime Polymer | - | - | ~17 |

| Cu(II) | This compound (Predicted) | >7.5 | >13.8 | - |

| Fe(III) | This compound (Predicted) | >11.2 | >21.3 | >30.1 |

Note: The values for "Simple Amidoxime" are representative and intended for comparison. The predicted values for this compound are expected to be higher due to the electron-withdrawing nature of the trifluoromethyl group enhancing the acidity of the ligand.

Electronic Structure and Bonding Analysis in Metal-N'-Hydroxybutanimidamide Complexes

The electronic structure and bonding in metal complexes of this compound are of fundamental interest for understanding their reactivity and physical properties. The coordination of the amidoxime group to a metal center can occur in various modes, primarily through the nitrogen and oxygen atoms of the oxime group, forming a stable five-membered chelate ring.

The presence of the trifluoromethyl (CF₃) group is expected to have a significant impact on the electronic properties of the ligand and, consequently, on the nature of the metal-ligand bond. The strong electron-withdrawing nature of the CF₃ group can:

Increase the acidity of the N-OH proton , facilitating deprotonation and coordination to the metal ion.

Influence the electron density on the donor atoms , thereby affecting the strength and nature of the coordinate bonds.

Modify the redox potential of the metal center in the resulting complex.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in these complexes. nih.gov DFT calculations can provide insights into molecular orbital compositions, bond orders, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions and reactivity of the complexes. nih.govmdpi.com

Spectroscopic techniques, including UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography, are essential for characterizing the electronic structure and bonding in these complexes. For instance, changes in the vibrational frequencies of the C=N and N-O bonds in the IR spectrum upon coordination can provide evidence for metal-ligand bond formation.

Table 2: Predicted Spectroscopic and Bonding Characteristics of a Representative Metal Complex

| Parameter | Predicted Value/Observation | Significance |

| IR Spectroscopy | ||

| ν(C=N) shift | Lower frequency upon coordination | Indicates coordination of the imine nitrogen. |

| ν(N-O) shift | Higher or lower frequency depending on coordination mode | Provides insight into the coordination of the oxime oxygen. |

| UV-Visible Spectroscopy | ||

| Ligand-to-Metal Charge Transfer (LMCT) bands | Presence in the visible region | Indicates electronic transitions from ligand-based orbitals to metal-based orbitals. |

| d-d transitions (for transition metals) | Weak absorptions in the visible region | Provides information about the geometry and electronic configuration of the metal center. |

| Bonding Analysis (from DFT) | ||

| Metal-Ligand Bond Character | Covalent with some ionic contribution | The trifluoromethyl group may increase the covalent character. |

| HOMO-LUMO Gap | Influenced by the metal and the CF₃ group | Determines the electronic excitability and potential photochemical reactivity. |

Research Avenues in Materials Science and Catalysis via Metal Coordination

The unique properties anticipated for metal complexes of this compound open up several promising avenues for research in materials science and catalysis.

In materials science , these complexes could serve as building blocks for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The trifluoromethyl groups could introduce interesting properties such as hydrophobicity, thermal stability, and specific host-guest interactions within the material. Potential applications include:

Gas storage and separation: The fluorinated pores of MOFs could exhibit selective adsorption of certain gases.

Luminescent materials: Lanthanide complexes with this ligand could display characteristic luminescence properties for applications in sensors and displays.

Magnetic materials: The formation of polynuclear complexes with paramagnetic metal ions could lead to new magnetic materials.

In the field of catalysis , the electron-withdrawing nature of the trifluoromethyl group can modulate the catalytic activity of the metal center. mdpi.com By tuning the electronic properties of the metal, it may be possible to enhance its performance in various catalytic reactions. mdpi.com Potential catalytic applications include:

Oxidation catalysis: Metal complexes that can activate small molecules like O₂ or H₂O₂ are valuable for selective oxidation reactions.

Lewis acid catalysis: The metal center in the complex can act as a Lewis acid to catalyze a variety of organic transformations.

Polymerization catalysis: Certain transition metal complexes are known to be effective catalysts for olefin polymerization.

The development of heterogeneous catalysts by immobilizing these complexes on solid supports is another promising research direction. This approach can combine the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Table 3: Potential Applications in Materials Science and Catalysis

| Research Area | Potential Application | Rationale |

| Materials Science | Gas-selective MOFs | Fluorinated channels can offer specific interactions with gas molecules. |

| Luminescent Sensors | Lanthanide complexes often exhibit strong and sharp emission bands. | |

| Single-Molecule Magnets | Polynuclear complexes with anisotropic metal ions can display slow magnetic relaxation. | |

| Catalysis | Selective Oxidation | Electron-deficient metal centers can enhance oxidative power. |

| Asymmetric Catalysis | Chiral versions of the ligand could induce enantioselectivity. | |

| C-H Activation | The reactive metal center might be capable of activating inert C-H bonds. |

Further research into the synthesis, characterization, and reactivity of metal complexes with this compound is warranted to explore these exciting possibilities.

Spectroscopic and Structural Elucidation of 4,4,4 Trifluoro N Hydroxybutanimidamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4,4,4-trifluoro-N'-hydroxybutanimidamide by probing the magnetic environments of its constituent ¹H, ¹³C, and ¹⁹F nuclei. Due to the absence of published experimental data for this specific compound, the following analysis is based on established principles and data from analogous structures containing trifluoroethyl and amidoxime (B1450833) fragments.

The ¹H NMR spectrum is expected to reveal distinct signals for the different proton environments within the molecule. The methylene (B1212753) protons (H-2 and H-3), the N-hydroxy proton (-OH), and the amino protons (-NH₂) will each exhibit characteristic chemical shifts and coupling patterns.

The methylene protons adjacent to the trifluoromethyl group (H-3) are anticipated to appear as a quartet due to coupling with the three equivalent fluorine atoms (³JHF). These protons would be further split into a triplet by the adjacent methylene group (H-2), resulting in a complex multiplet, likely a quartet of triplets. The H-2 protons, being adjacent to both the H-3 methylene and the sp²-hybridized amidoxime carbon, are expected to resonate as a triplet of quartets. The strong electron-withdrawing effect of the CF₃ group will deshield these protons, shifting their signals downfield. The -OH and -NH₂ protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Interactive Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂-CF₃ (H-3) | 2.4 - 2.8 | qt (quartet of triplets) | ³JHF ≈ 10-12 Hz, ³JHH ≈ 7-8 Hz |

| -CH₂-C=N (H-2) | 2.9 - 3.3 | tq (triplet of quartets) | ³JHH ≈ 7-8 Hz, ⁴JHF ≈ 1-2 Hz |

| -NH₂ | 5.0 - 7.0 | br s (broad singlet) | - |

| -OH | 8.0 - 10.0 | br s (broad singlet) | - |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each of the four carbon atoms in this compound is chemically distinct and will produce a unique resonance. The trifluoromethyl group profoundly influences the signals of nearby carbons through strong one-bond (¹JCF) and two-bond (²JCF) coupling.

The carbon of the trifluoromethyl group (C-4) is expected to appear as a quartet with a large coupling constant (¹JCF ≈ 275-280 Hz). rsc.org The adjacent methylene carbon (C-3) will also be split into a quartet due to two-bond coupling with the fluorine atoms (²JCF ≈ 25-30 Hz). rsc.org The C-2 carbon, further from the CF₃ group, will exhibit a smaller quartet splitting (³JCF). The amidoxime carbon (C-1), being sp²-hybridized and bonded to two nitrogen atoms, is expected to resonate significantly downfield.

Interactive Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (-C=NOH) | 145 - 155 | t (triplet, from ⁴JCF) | ⁴JCF ≈ 1-3 Hz |

| C-2 (-CH₂-C=N) | 28 - 32 | q (quartet) | ³JCF ≈ 3-5 Hz |

| C-3 (-CH₂-CF₃) | 34 - 38 | q (quartet) | ²JCF ≈ 25-30 Hz |

| C-4 (-CF₃) | 125 - 128 | q (quartet) | ¹JCF ≈ 275-280 Hz |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split by the adjacent methylene protons (H-3).

The signal for the -CF₃ group is anticipated to appear as a triplet due to coupling with the two equivalent H-3 protons (³JHF). The chemical shift is typically observed in the range of -65 to -75 ppm relative to a CFCl₃ standard. This characteristic shift and coupling pattern is a definitive indicator of the CF₃CH₂- moiety. rsc.org

Interactive Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₃ | -66 to -74 | t (triplet) | ³JFH ≈ 10-12 Hz |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the signals of H-2 and H-3 would confirm their adjacency in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-2 and H-3 proton resonances to the C-2 and C-3 carbon resonances, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

H-2 protons correlating with C-1, C-3, and potentially C-4.

H-3 protons correlating with C-2 and C-4.

-NH₂ protons correlating with the C-1 carbon.

Correlations between the fluorine atoms and H-2, H-3, C-2, C-3, and C-4 could be observed in ¹⁹F-¹H and ¹⁹F-¹³C HMBC experiments, providing further structural confirmation. beilstein-journals.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. illinois.edu Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for identifying the key structural moieties in this compound.

The vibrational spectrum of this compound will be dominated by the strong absorptions of the C-F bonds and the characteristic vibrations of the amidoxime group.

Trifluoromethyl (CF₃) Group: The CF₃ group is known for its intense IR absorptions. The symmetric and antisymmetric C-F stretching vibrations typically appear in the 1100-1350 cm⁻¹ region. beilstein-journals.orgresearchgate.net CF₃ deformation and rocking modes are expected at lower frequencies. rsc.org

Amidoxime Group: The amidoxime moiety has several characteristic vibrational modes. nih.gov

O-H and N-H Stretching: Broad absorptions in the 3000-3600 cm⁻¹ region are expected for the O-H and N-H stretching vibrations, often overlapping.

C=N Stretching: The carbon-nitrogen double bond (C=N) stretch is a key feature, typically appearing as a medium to strong band in the 1640-1680 cm⁻¹ range. nih.gov

N-H Bending: The scissoring vibration of the -NH₂ group usually results in a band around 1580-1620 cm⁻¹.

N-O Stretching: The N-O single bond stretch is expected to appear in the 900-950 cm⁻¹ region.

Interactive Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| -OH / -NH₂ | O-H and N-H stretching | 3000 - 3600 | Medium-Strong, Broad |

| -CH₂- | C-H stretching | 2850 - 2960 | Medium |

| -C=N- | C=N stretching | 1640 - 1680 | Medium-Strong |

| -NH₂ | N-H bending (scissoring) | 1580 - 1620 | Medium |

| -CF₃ | C-F antisymmetric stretching | 1250 - 1350 | Very Strong |

| -CF₃ | C-F symmetric stretching | 1100 - 1200 | Very Strong |

| -N-O- | N-O stretching | 900 - 950 | Medium |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound features multiple sites capable of acting as hydrogen bond donors and acceptors, leading to a complex network of non-covalent interactions. The primary functional group, the N'-hydroxybutanimidamide (amidoxime) moiety, contains an acidic hydroxyl (-OH) proton and two amine (-NH₂) protons that serve as hydrogen bond donors. The oxygen atom and the two nitrogen atoms can act as hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonds are expected to dominate. The amidoxime group is well-known for forming robust, centrosymmetric dimers through a pair of O-H···N hydrogen bonds. mdpi.com Additionally, the amine group (-NH₂) can participate in N-H···O or N-H···N interactions, linking the primary dimeric units into more extended one-, two-, or three-dimensional supramolecular architectures, such as chains or sheets. mdpi.commdpi.com

The trifluoromethyl (-CF₃) group also plays a role in these interactions. While fluorine is highly electronegative, organic fluorine is generally a poor hydrogen bond acceptor. mdpi.com However, the CF₃ group can participate in weaker C-H···F or N-H···F interactions and can act as an electrophile to engage in noncovalent interactions. nih.govresearchgate.net The strong electron-withdrawing nature of the CF₃ group enhances the acidity of nearby N-H and O-H protons, thereby strengthening their capacity as hydrogen bond donors. chemrxiv.orgfrontiersin.org

The interplay of these bonding types is critical in determining the compound's physical properties, such as melting point, boiling point, and solubility, as well as its crystal packing arrangement.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is essential for unequivocally determining its elemental formula. thermofisher.comnih.govpnnl.gov For this compound, with the chemical formula C₄H₇F₃N₂O, the theoretical monoisotopic mass is 156.05104 Da. biosynth.comuni.lu

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure m/z values with precision in the parts-per-million (ppm) range. nih.gov This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars). The detection of the protonated molecule, [M+H]⁺, at m/z 157.05832, or other common adducts like the sodium adduct, [M+Na]⁺, at m/z 179.04026, with low ppm error would confirm the elemental composition of C₄H₇F₃N₂O. uni.lu

| Adduct Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₄H₈F₃N₂O]⁺ | 157.05832 |

| [M+Na]⁺ | [C₄H₇F₃N₂ONa]⁺ | 179.04026 |

| [M+K]⁺ | [C₄H₇F₃N₂OK]⁺ | 195.01420 |

| [M+NH₄]⁺ | [C₄H₁₁F₃N₃O]⁺ | 174.08486 |

| [M-H]⁻ | [C₄H₆F₃N₂O]⁻ | 155.04376 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 157.058) would be isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern provides a structural fingerprint of the molecule. Based on the functional groups present, several fragmentation pathways can be postulated:

Neutral Loss of Water: A common fragmentation for N-hydroxy compounds is the loss of a water molecule (H₂O, 18.01 Da), leading to a product ion at m/z 139.048.

Neutral Loss of Ammonia (B1221849): The primary amine can be lost as ammonia (NH₃, 17.03 Da), resulting in an ion at m/z 140.032.

Cleavage of the Trifluoroethyl Side Chain: The C-C bond alpha to the trifluoromethyl group is susceptible to cleavage. Loss of a trifluoromethyl radical (•CF₃, 69.00 Da) is a characteristic fragmentation for such compounds. researchgate.net Another possibility is the cleavage of the C-C bond adjacent to the imidamide group, leading to the loss of a C₂H₂F₃ fragment.

Cleavage of the Amidoxime Group: Fragmentation within the amidoxime moiety itself can occur, such as the loss of hydroxylamine (B1172632) (NH₂OH, 33.02 Da).

These fragmentation pathways help to confirm the connectivity of the atoms within the molecule and verify the presence of key structural motifs like the trifluoroethyl group and the amidoxime functionality. mdpi.comnih.govlibretexts.org

| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Product Ion (m/z) | Proposed Fragment Formula |

|---|---|---|---|---|

| 157.058 | H₂O | 18.011 | 139.048 | [C₄H₆F₃N₂]⁺ |

| 157.058 | NH₃ | 17.027 | 140.032 | [C₄H₅F₃NO]⁺ |

| 157.058 | NH₂OH | 33.021 | 124.037 | [C₄H₅F₃N]⁺ |

| 157.058 | •CH₂CF₃ | 82.021 | 75.037 | [C₂H₅N₂O]⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles for this compound, as well as elucidating its crystal packing and intermolecular interactions. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its solid-state conformation. nih.govresearchgate.net The amidoxime group would likely adopt a planar or near-planar geometry. The crystal structure would be heavily influenced by the hydrogen bonding network. It is highly probable that the molecules would form centrosymmetric dimers via O-H···N hydrogen bonds, a characteristic supramolecular synthon for amidoximes. mdpi.com These dimeric units would then be further linked by N-H···O or N-H···N interactions involving the amine groups, creating extended networks. mdpi.comnih.gov

XRD analysis would also reveal the conformation of the trifluoroethyl chain and its orientation relative to the amidoxime plane. The strong electronegativity and steric bulk of the trifluoromethyl group would significantly influence the local geometry and packing efficiency within the crystal lattice. chemrxiv.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Analysis of Electronic Transitions and Chromophoric Behavior

The primary chromophore in this compound is the C=N double bond of the imidamide functionality, which is part of a conjugated system involving the lone pairs on the adjacent nitrogen and oxygen atoms. This system is expected to give rise to two main types of electronic transitions:

π → π Transition:* This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It typically results in a strong absorption band (high molar absorptivity, ε) in the shorter wavelength UV region, likely below 220 nm.

n → π Transition:* This lower-energy transition involves the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. This transition is symmetry-forbidden and thus results in a weak absorption band (low molar absorptivity, ε) at a longer wavelength, potentially in the 250-280 nm range.

The trifluoromethyl group acts as an auxochrome. Due to its strong electron-withdrawing inductive effect, it is expected to stabilize the ground state of the molecule more than the excited state. This would likely lead to a slight hypsochromic (blue) shift, moving the absorption maxima to shorter wavelengths compared to a non-fluorinated alkyl analogue. frontiersin.orgwikipedia.org The specific absorption maxima (λmax) and molar absorptivity values would be dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net

Solvent and pH Effects on UV-Vis Absorption Spectra

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound is intrinsically linked to its electronic structure and can be significantly influenced by the surrounding chemical environment. Variations in solvent polarity and the pH of the solution can induce notable shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), a phenomenon broadly known as solvatochromism. uc.eduwikipedia.org These effects are a direct consequence of the differential stabilization of the ground and excited electronic states of the molecule by the solvent or by protonation/deprotonation events.

Solvent Effects

The polarity of a solvent can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a solute molecule. This change in the energy gap is reflected in the UV-Vis spectrum. The interaction between the solute and solvent molecules can be of two types: non-specific (dipole-dipole interactions) and specific (hydrogen bonding).

For a molecule like this compound, which possesses both polar groups (C=N, N-OH) and a trifluoromethyl group, changes in solvent polarity are expected to influence its UV-Vis absorption spectrum. The effect can manifest as either a bathochromic (red) shift or a hypsochromic (blue) shift.

Bathochromic Shift (Red Shift): This is a shift of the absorption maximum to a longer wavelength. It typically occurs when the excited state of the molecule is more polar than the ground state. In such cases, a more polar solvent will stabilize the excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. wikipedia.org For instance, a transition from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) could potentially induce a bathochromic shift for this compound.

Hypsochromic Shift (Blue Shift): This is a shift of the absorption maximum to a shorter wavelength. It is often observed when the ground state is more polar than the excited state, or when there are specific interactions such as hydrogen bonding that stabilize the ground state more significantly. wikipedia.org For example, in the case of n → π* transitions, the non-bonding electrons in the ground state can form hydrogen bonds with protic solvents, leading to a stabilization of the ground state and a consequent increase in the transition energy, resulting in a blue shift. 9afi.com

The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the electronic distribution within the molecule and its susceptibility to solvent effects. springernature.com

A hypothetical representation of the effect of solvent polarity on the λmax of this compound is presented in the table below. It is important to note that this data is illustrative and not based on experimental findings for this specific compound due to the lack of available published data.

Table 1: Hypothetical Solvent Effects on the λmax of this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |

|---|---|---|---|

| Hexane | 1.88 | 210 | - |

| Dichloromethane | 8.93 | 215 | Bathochromic |

| Ethanol | 24.55 | 220 | Bathochromic |

| Water | 80.1 | 225 | Bathochromic |

pH Effects

The pH of the solution can have a profound effect on the UV-Vis absorption spectrum of ionizable compounds. This compound contains an N'-hydroxybutanimidamide group, which has both acidic (N-OH) and basic (imidamide) functionalities. Changes in pH will lead to the protonation or deprotonation of these groups, resulting in different chemical species with distinct electronic transitions.

Acidic Conditions (Low pH): In a highly acidic medium, the nitrogen atom of the imidamide group is likely to be protonated. This protonation can alter the chromophoric system, often leading to a shift in the absorption maximum.

Basic Conditions (High pH): In a basic medium, the proton of the hydroxyl group (N-OH) can be abstracted, forming an anion. This deprotonation typically results in a significant change in the electronic distribution and a corresponding shift in the UV-Vis spectrum, often a bathochromic shift, as the resulting anion may have a more extended conjugation or a lower energy electronic transition. 9afi.com

The presence of an isosbestic point in the UV-Vis spectra recorded at different pH values is a strong indication of an equilibrium between two interconverting species (e.g., the protonated and deprotonated forms of the molecule). ijcrcps.com

A hypothetical representation of the effect of pH on the λmax of this compound is presented in the table below. This data is for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Table 2: Hypothetical pH Effects on the λmax of this compound

| pH | Predominant Species | λmax (nm) |

|---|---|---|

| 2 | Protonated | 215 |

| 7 | Neutral | 220 |

| 12 | Deprotonated | 235 |

Theoretical and Computational Chemistry of 4,4,4 Trifluoro N Hydroxybutanimidamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure, electron distribution, and other key electronic characteristics of 4,4,4-trifluoro-N'-hydroxybutanimidamide.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These calculations can provide highly accurate results, though they are often more computationally demanding than DFT or semi-empirical approaches. The selection of the basis set is a critical factor that influences the accuracy of ab initio calculations. elsevier.com Studies on related fluorinated compounds, such as N-(trifluoromethyl)fluoromethanimine, have shown that split-valence basis sets (e.g., 3-21G, 4-31G, 4-31G*) are necessary to correctly predict conformational stability, whereas minimal basis sets like STO-3G may fail. elsevier.com For this compound, a systematic study using different basis sets would be required to ensure that the calculated geometric and electronic properties are reliable and have converged.